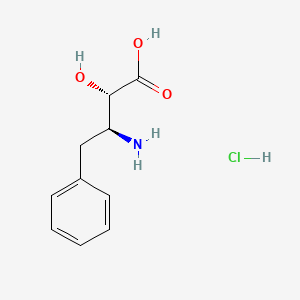
2C-Tfm HCl
Übersicht
Beschreibung
2C-TFM (Hydrochlorid), auch bekannt als 2-[2,5-Dimethoxy-4-(Trifluormethyl)phenyl]ethanamin, ist ein psychedelisches Phenethylamin, das zur 2C-Familie gehört. Es wurde erstmals im Labor von David E. Nichols synthetisiert. Diese Verbindung ist bekannt für ihre starken halluzinogenen und entheogenen Wirkungen, die auf ihre Wirkung auf die Serotoninrezeptoren im Gehirn zurückzuführen sind .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2C-TFM (Hydrochlorid) umfasst in der Regel die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit 2,5-Dimethoxybenzaldehyd.
Bildung des Zwischenprodukts: Der Benzaldehyd wird einer Grignard-Reaktion mit Trifluormethylmagnesiumbromid unterzogen, um 2,5-Dimethoxy-4-(Trifluormethyl)phenylmethanol zu bilden.
Oxidation: Das Phenylmethanol wird dann oxidiert, um 2,5-Dimethoxy-4-(Trifluormethyl)benzaldehyd zu bilden.
Reduktive Aminierung: Der Benzaldehyd wird einer reduktiven Aminierung mit Ethylamin unterzogen, um 2,5-Dimethoxy-4-(Trifluormethyl)phenethylamin zu bilden.
Hydrochloridbildung: Schließlich wird das Phenethylamin durch Behandlung mit Salzsäure in sein Hydrochloridsalz umgewandelt.
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 2C-TFM (Hydrochlorid) nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz die Skalierung der Laborsynthese mit entsprechenden Modifikationen, um Sicherheit, Effizienz und Reinheit zu gewährleisten. Dazu können der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie gehören .
Wissenschaftliche Forschungsanwendungen
2C-TFM (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Referenzstandard in der analytischen Chemie für die Identifizierung und Quantifizierung von Phenethylaminen verwendet.
Biologie: Untersucht für seine Auswirkungen auf Serotoninrezeptoren und sein Potenzial als Werkzeug zum Verständnis der Neurotransmission.
Medizin: Untersucht auf sein mögliches therapeutisches Potenzial bei der Behandlung psychiatrischer Erkrankungen wie Depressionen und Angstzuständen.
Industrie: Einsatz bei der Entwicklung neuer psychoaktiver Substanzen und in der forensischen Toxikologie
5. Wirkmechanismus
Der primäre Wirkmechanismus von 2C-TFM (Hydrochlorid) beinhaltet seine Interaktion mit Serotoninrezeptoren, insbesondere den 5-HT2A- und 5-HT2C-Rezeptoren. Es wirkt als Agonist an diesen Rezeptoren, was zu einer veränderten Neurotransmission und den charakteristischen halluzinogenen Wirkungen führt. Die Trifluormethylgruppe erhöht ihre Bindungsaffinität und Potenz im Vergleich zu anderen Phenethylaminen .
Wirkmechanismus
Target of Action
The primary target of 2C-TFM Hydrochloride is the 5-HT2A serotonin receptor in the brain . This receptor is a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system, particularly in the areas of mood, anxiety, and consciousness.
Mode of Action
2C-TFM Hydrochloride acts as an agonist for the 5-HT2A serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2C-TFM Hydrochloride binds to the 5-HT2A receptor, mimicking the action of serotonin, which is a neurotransmitter that contributes to feelings of well-being and happiness. The compound’s interaction with its target leads to a change in the receptor’s behavior, resulting in the hallucinogenic and entheogenic effects associated with 2C-TFM Hydrochloride .
Biochemical Pathways
The biochemical pathways affected by 2C-TFM Hydrochloride are those related to the serotonin system . By acting as an agonist at the 5-HT2A receptor, 2C-TFM Hydrochloride can influence various downstream effects, such as altering mood, perception, and cognitive processes.
Result of Action
The result of 2C-TFM Hydrochloride’s action is the production of psychedelic (hallucinogenic/entheogenic) effects . These effects are reported to last between 5 and 7 hours . It is considered to be one of the strongest 2C variations .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride interacts with the serotonin (5-HT) receptor subtypes 5-HT 2A and 5-HT 2C . The nature of these interactions is characterized by the compound’s ability to displace radiolabelled ketanserin from 5-HT 2A/C receptors .
Cellular Effects
The cellular effects of 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride are primarily mediated through its action on the 5-HT 2A and 5-HT 2C receptors . This interaction influences cell function, including impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride is likely to result from its action as a 5-HT 2A serotonin receptor agonist in the brain . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2C-TFM (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with trifluoromethyl magnesium bromide to form 2,5-dimethoxy-4-(trifluoromethyl)phenylmethanol.
Oxidation: The phenylmethanol is then oxidized to form 2,5-dimethoxy-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with ethylamine to form 2,5-dimethoxy-4-(trifluoromethyl)phenethylamine.
Hydrochloride Formation: Finally, the phenethylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: While specific industrial production methods for 2C-TFM (hydrochloride) are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2C-TFM (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppen können oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Die Nitrogruppe (falls vorhanden) kann zu einem Amin reduziert werden.
Substitution: Die Trifluormethylgruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder chemische Reduktion unter Verwendung von Zinn(II)-chlorid.
Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.
Hauptprodukte:
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von Aminen.
Substitution: Bildung von substituierten Phenethylaminen.
Vergleich Mit ähnlichen Verbindungen
2C-TFM (Hydrochlorid) ist innerhalb der 2C-Familie aufgrund seiner Trifluormethylsubstitution einzigartig, die seine Potenz deutlich erhöht. Ähnliche Verbindungen umfassen:
2C-B (4-Brom-2,5-Dimethoxyphenethylamin): Bekannt für seine moderaten halluzinogenen Wirkungen.
2C-I (4-Iod-2,5-Dimethoxyphenethylamin): Bekannt für seine visuellen und auditiven Halluzinationen.
2C-E (4-Ethyl-2,5-Dimethoxyphenethylamin): Bekannt für seine intensiven und lang anhaltenden psychedelischen Wirkungen
Eigenschaften
IUPAC Name |
2-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2.ClH/c1-16-9-6-8(11(12,13)14)10(17-2)5-7(9)3-4-15;/h5-6H,3-4,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDYDXSVFVEQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159277-13-1 | |
| Record name | 2,5-Dimethoxy-4-(trifluoromethyl)phenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159277131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHOXY-4-(TRIFLUOROMETHYL)PHENETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7EUD382AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











